An compound produced by Fomitopsis betulina, an edible fungus commonly called the birch polypore. Similar to [(5Z,7E,9)-decatrien-2-one], it has a strong pineapple aroma.
An compound produced by Fomitopsis betulina, an edible fungus commonly called the birch polypore. Similar to [(5E,7E,9)-decatrien-2-one], it has a strong pineapple aroma.
(5E,7E,9)-decatrien-2-one is a natural product found in Fomitopsis betulina with data available.
(5E,7E,9)-decatrien-2-one
CAS No.:
Cat. No.: VC14545423
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14O |
|---|---|
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | (5E,7E)-deca-5,7,9-trien-2-one |
| Standard InChI | InChI=1S/C10H14O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H,1,8-9H2,2H3/b5-4+,7-6+ |
| Standard InChI Key | YYXSUQQUWMLOOB-YTXTXJHMSA-N |
| Isomeric SMILES | CC(=O)CC/C=C/C=C/C=C |
| Canonical SMILES | CC(=O)CCC=CC=CC=C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
(5E,7E,9)-Decatrien-2-one (IUPAC name: (5E,7E)-deca-5,7,9-trien-2-one) is a polyunsaturated methyl ketone with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . The structure features three conjugated double bonds at positions 5E, 7E, and 9, contributing to its planar "L"-shaped conformation (Figure 1) .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| InChI Key | YYXSUQQUWMLOOB-YTXTXJHMSA-N | |
| SMILES | CC(=O)CCC=CC=CC=C | |
| XLogP3 | 2.3 | |
| Topological Polar Surface Area | 17.1 Ų |
Stereochemical Considerations
The compound exists as one of two stereoisomers: (5E,7E,9)-decatrien-2-one and its (5Z,7E,9) counterpart. While both isomers share a pineapple-like odor, the 5Z configuration exhibits a lower odor threshold (0.03 ng/L air) and a more intense sensory profile . Computational modeling reveals that the "L"-shaped geometry and terminal double bond are critical for odor perception, mirroring structural motifs in (1,3E,5Z)-undecatriene, a key pineapple flavor compound .
Biosynthesis and Synthesis
Natural Biosynthesis in Fomitopsis betulina
(5E,7E,9)-Decatrien-2-one is synthesized via a polyketide pathway in F. betulina. Isotopic labeling studies using ¹³C-acetate confirmed acetate units as building blocks, excluding lactate or pyruvate as precursors . The pathway likely involves:
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Chain elongation through iterative Claisen condensations.
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Dehydration to form conjugated double bonds.
Table 2: Key Biosynthetic Insights
Laboratory Synthesis
The compound was first synthesized via a Wittig reaction between (E)-penta-2,4-dien-1-yltriphenylphosphonium bromide and ethyl levulinate . This method yields both 5E and 5Z isomers, enabling comparative sensory analysis. Key steps include:
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Phosphonium salt preparation from 1,3-pentadiene.
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Coupling with ethyl levulinate under basic conditions.
Sensorial Properties and Structure-Activity Relationships
Odor Profile
The compound’s pineapple-like aroma arises from its interaction with olfactory receptors sensitive to unsaturated ketones. Sensory evaluations highlight:
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Intensity: The 5Z isomer is perceived as 4× stronger than the 5E form .
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Specificity: Odor diminishes in analogs with shorter chains (<C10) or lacking terminal unsaturation .
Conformational Analysis
Global minimum energy calculations (DFT) reveal that the "L"-shaped conformation places the ketone group and terminal double bond in optimal positions for receptor binding (Figure 2) . This geometry is conserved in other pineapple aroma compounds, such as (1,3E,5Z)-undecatriene .
Biological and Industrial Applications
Flavor Industry
The compound’s potency and natural origin make it a candidate for:
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Natural flavor formulations: Enhances pineapple notes in beverages and confectionery .
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Biotechnological production: F. betulina cultures on agro-industrial waste yield 2.3 mg/L .
Research Challenges and Future Directions
Scalability of Biosynthesis
Current fungal yields are suboptimal for industrial use. Strategies under investigation include:
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Strain engineering: Overexpression of polyketide synthases .
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Bioreactor optimization: Fed-batch cultures with lipidic additives boost titers 1.8× .
Expanding Applications
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Pharmaceuticals: Methyl ketones are explored as anti-inflammatory and anticancer agents.
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Agrochemicals: Potential as insect repellents due to structural similarity to plant-derived terpenoids.
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